molecular formula C14H23NO2S B230947 N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No. B230947
M. Wt: 269.4 g/mol
InChI Key: DZPZRENVHCYXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, commonly known as TMB-PSA, is a chemical compound used in scientific research for its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit certain enzymes and proteins.

Mechanism of Action

TMB-PSA inhibits the activity of enzymes and proteins by binding to their active sites. It forms a stable complex with the enzyme or protein, preventing it from carrying out its normal function. The inhibition is reversible, and the enzyme or protein activity can be restored by removing TMB-PSA from the system.
Biochemical and Physiological Effects:
TMB-PSA has been shown to have various biochemical and physiological effects. It has been reported to reduce intraocular pressure, making it a potential treatment for glaucoma. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMB-PSA in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. Additionally, TMB-PSA is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using TMB-PSA in lab experiments is its potential toxicity. TMB-PSA has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound. Additionally, TMB-PSA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research involving TMB-PSA. One area of interest is the development of TMB-PSA derivatives with increased potency and selectivity for certain enzymes and proteins. Another area of interest is the use of TMB-PSA as a therapeutic agent for various diseases, such as glaucoma, cancer, and inflammatory diseases. Additionally, TMB-PSA could be used as a tool to study the function of other enzymes and proteins, potentially leading to the discovery of new therapeutic targets.

Synthesis Methods

TMB-PSA can be synthesized by reacting 2,4,4-trimethylpentan-2-amine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of TMB-PSA as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

TMB-PSA is widely used in scientific research as a tool to study the function of various enzymes and proteins. It is commonly used to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. TMB-PSA has also been shown to inhibit the activity of other enzymes such as aldose reductase, acetylcholinesterase, and tyrosinase.

properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-13(2,3)11-14(4,5)15-18(16,17)12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3

InChI Key

DZPZRENVHCYXES-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.